1-(3-Methoxypropyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione

描述

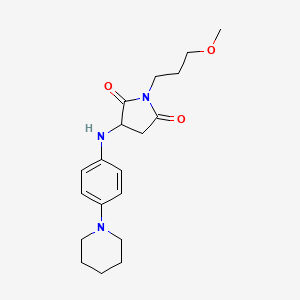

1-(3-Methoxypropyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative characterized by a central succinimide core. Its structure includes:

- A 3-methoxypropyl group at position 1, contributing to lipophilicity and influencing solubility.

The compound’s stereochemistry is likely racemic, as seen in structurally related analogs .

属性

IUPAC Name |

1-(3-methoxypropyl)-3-(4-piperidin-1-ylanilino)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O3/c1-25-13-5-12-22-18(23)14-17(19(22)24)20-15-6-8-16(9-7-15)21-10-3-2-4-11-21/h6-9,17,20H,2-5,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCADFRGXQRGMRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxypropyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the methoxypropyl group: This step might involve nucleophilic substitution reactions.

Attachment of the piperidinylphenyl group: This can be done through amination reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

化学反应分析

Types of Reactions

1-(3-Methoxypropyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride could be used.

Substitution: Nucleophilic or electrophilic substitution reactions can occur depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and bases or acids as catalysts.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

科学研究应用

Chemical Properties and Structure

The molecular formula of 1-(3-Methoxypropyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione is , with a molecular weight of approximately 447.6 g/mol. The compound features a pyrrolidine core, which is significant in many pharmaceutical agents due to its ability to modulate biological activity through structural variations.

Anticancer Properties

Recent studies have identified the compound as a potential inhibitor of Polo-like kinase 1 (Plk1), a critical regulator of mitosis that is often overexpressed in cancer cells. Plk1 inhibitors are being explored for their ability to induce apoptosis in cancer cells while sparing normal cells. The specificity of this compound towards the polo-box domain of Plk1 suggests it could lead to novel therapeutic strategies against Plk1-addicted cancers .

Neuropharmacological Applications

The piperidine moiety in the compound may confer neuroactive properties. Compounds with similar structures have been studied for their effects on neurotransmitter systems and neuroprotection. Research into the modulation of dopamine and serotonin receptors indicates that derivatives of this compound could be useful in treating mood disorders or neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound often involves multi-step organic reactions that include the formation of the pyrrolidine ring and subsequent functionalization at various positions. Typical synthetic routes may involve:

- Formation of the piperidine ring via cyclization reactions.

- Introduction of the methoxypropyl group through alkylation methods.

- Final assembly through amination and coupling reactions to yield the target compound.

These synthetic strategies not only facilitate the production of the desired compound but also allow for the generation of analogs that may exhibit enhanced biological activity or reduced toxicity.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound can effectively inhibit cell proliferation in various cancer cell lines. For example, specific analogs have shown IC50 values in the low micromolar range against Plk1, indicating potent activity .

In Vivo Studies

Preclinical models have provided insights into the pharmacokinetics and therapeutic efficacy of related compounds. These studies typically assess parameters such as bioavailability, metabolic stability, and tissue distribution, which are crucial for understanding how these compounds might perform in clinical settings.

Potential Therapeutic Applications

The diverse biological activities exhibited by this compound highlight its potential as a lead compound for drug development in several areas:

- Cancer Therapy : As an inhibitor of Plk1, it could be developed into a targeted therapy for various cancers.

- Neurological Disorders : Its neuroactive properties suggest applications in treating conditions such as depression or anxiety.

作用机制

The mechanism of action of 1-(3-Methoxypropyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to its observed effects. Detailed studies would be required to elucidate these mechanisms.

相似化合物的比较

Key Observations :

- Substituent Diversity: The target compound’s anilino-piperidine group distinguishes it from analogs with bulkier indolyl or pyrrolopyridinyl groups (e.g., 4f, 5). This structural simplicity may enhance solubility compared to 4f, which has two indolyl groups .

- Synthetic Efficiency: Compound 4f achieved a 93.8% yield, suggesting optimized synthetic routes for indolyl-containing derivatives.

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Properties

Key Observations :

- Lipophilicity : The target compound’s 3-methoxypropyl chain likely increases logP compared to the simpler analog in but reduces it relative to indolyl-rich derivatives like 4i.

生物活性

1-(3-Methoxypropyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anticancer activity, mechanisms of action, and pharmacological implications based on diverse research findings.

Chemical Structure

The compound features a pyrrolidine core substituted with a methoxypropyl group and a piperidinyl phenyl moiety. Its molecular formula is , with a molecular weight of approximately 330.43 g/mol. The structural attributes contribute to its interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of pyrrolidine, particularly those containing oxadiazole and piperidine , exhibit significant anticancer properties. The compound has been shown to inhibit cancer cell proliferation through several mechanisms:

- Induction of Apoptosis : Studies have demonstrated that the compound can trigger programmed cell death in various cancer cell lines, suggesting its potential as an anticancer agent.

- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G2/M phase, leading to reduced proliferation rates in cancer cells.

The mechanisms underlying the biological activity of this compound are multifaceted:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in DNA replication and repair, contributing to its cytotoxic effects on cancer cells.

- Modulation of Signaling Pathways : It potentially affects various signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the compound's ability to induce oxidative stress in cancer cells, leading to apoptosis.

Study 1: Antitumor Activity in Vivo

A study evaluated the antitumor efficacy of the compound in a mouse model bearing xenograft tumors. Results indicated:

- A significant reduction in tumor volume compared to control groups.

- Histological analysis revealed increased apoptosis markers in treated tumors.

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms by which the compound exerts its effects. Key findings included:

- Upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes.

- Evidence of cell cycle arrest confirmed through flow cytometry analysis.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。